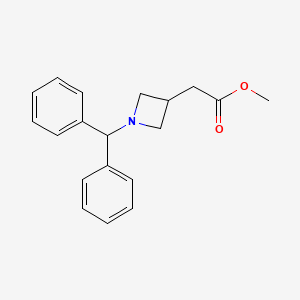

![molecular formula C7H9N2NaO5S2 B1324480 Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate CAS No. 207511-11-3](/img/structure/B1324480.png)

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

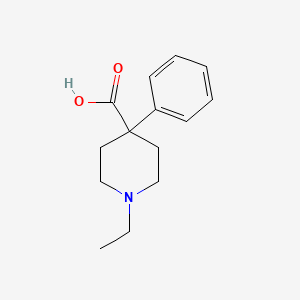

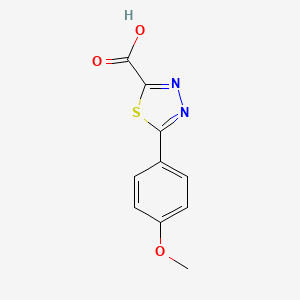

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, also known as 2-MERCAPTO-5-BENZIMIDAZOLESULFONIC ACID SODIUM SALT DIHYDRATE, is a chemical compound with the molecular formula C7H9N2NaO5S2 . It has an average mass of 288.276 Da and a monoisotopic mass of 287.985046 Da .

Molecular Structure Analysis

The molecular structure of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is represented by the formula C7H9N2NaO5S2 . Unfortunately, the specific structural details are not provided in the searched resources.Physical And Chemical Properties Analysis

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is a white to light yellow powder or crystal . It has a melting point of >300 °C . Unfortunately, other physical and chemical properties such as pH, vapor pressure, viscosity, and boiling point are not available .科学的研究の応用

Conversion of Benzimidazoles into CNS Acting Drugs

Research has shown that benzimidazoles, such as Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, can be converted into more potent central nervous system (CNS) drugs. This process involves chemical modifications including distillation, condensation, alkylation, acylation, oxidation, cyclization, sulphation, and amidation. These modifications aim at enhancing the compounds' ability to penetrate the CNS for the treatment of neurological disorders. The modifications utilize agents like phosphorus pentoxide, ethanolic potassium hydroxide, and sodium hypochlorite, suggesting a versatile approach to developing novel CNS medications (Saganuwan, 2020).

Antioxidant Capacity and Reaction Pathways

Another study highlights the role of benzothiazole derivatives in understanding the antioxidant capacity through reaction pathways, especially in assays like ABTS/potassium persulfate decolorization. This research provides insights into how some antioxidants, especially of phenolic nature, can form coupling adducts with radical cations, indicating the potential of benzothiazole derivatives in evaluating antioxidant capacities and their specific reactions, which might influence the comparison between different antioxidants (Ilyasov et al., 2020).

Development of Pharmacologically Active Heterocycles

Research focusing on the synthesis and transformations of benzothiazole derivatives, including Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, indicates their significance in developing pharmacologically active heterocycles. Newly developed synthesis methods, adhering to green chemistry principles, showcase the potential of these compounds in creating new drugs and materials. This demonstrates the high reactivity and versatility of benzothiazole derivatives as building blocks in organic synthesis, with potential applications in pharmaceuticals (Zhilitskaya et al., 2021).

Vulcanization Accelerators in Rubber Chemistry

The use of 2-mercapto-benzothiazole derivatives as vulcanization accelerators in rubber chemistry has been extensively reviewed, covering technical literature and patents. This review discusses the synthesis, manufacture, and application of these accelerators in rubber processing, highlighting the complex mechanisms of accelerated vulcanization and the role of thiazole accelerators. This indicates the industrial importance of benzothiazole derivatives beyond pharmaceutical applications, showing their utility in enhancing the properties of rubber products (Trivette et al., 1962).

Safety And Hazards

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

特性

IUPAC Name |

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYOMRFNKQEDEH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635513 |

Source

|

| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate | |

CAS RN |

207511-11-3 |

Source

|

| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

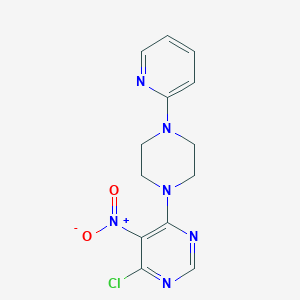

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)